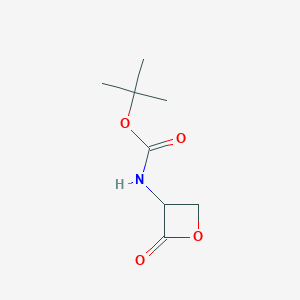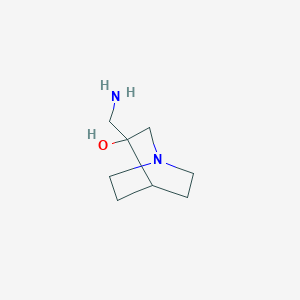
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- is a chemical compound that has been widely used in scientific research. This compound is also known as TH-302 and has been studied for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the activation of the prodrug under hypoxic conditions. Once activated, the prodrug releases a DNA cross-linking agent that induces cell death in cancer cells. TH-302 has been shown to be effective in killing cancer cells in vitro and in vivo.
Biochemical and Physiological Effects:
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been shown to be effective in killing cancer cells in vitro and in vivo. TH-302 has also been shown to be well-tolerated in animal studies and clinical trials. However, more research is needed to fully understand the biochemical and physiological effects of TH-302.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- in lab experiments is its potential use in cancer treatment. TH-302 has been shown to be effective in killing cancer cells and has the potential to be used as a cancer therapy. However, one limitation of using TH-302 in lab experiments is its activation under hypoxic conditions, which may not accurately reflect the conditions found in all solid tumors.
Zukünftige Richtungen
There are several future directions for research on 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)-. One area of future research is the development of new prodrugs that can be activated under different conditions. Another area of research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, more research is needed to fully understand the biochemical and physiological effects of TH-302 and its potential use in cancer treatment.
Synthesemethoden
The synthesis of 1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- involves the reaction of 2-aminoethanethiol with 2-bromo-1-(2-thienyl)ethanone in the presence of a base. The resulting product is then treated with butanone to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- has been extensively studied for its potential use in cancer treatment. TH-302 is a prodrug that is activated under hypoxic conditions, which are commonly found in solid tumors. Once activated, TH-302 releases a DNA cross-linking agent that induces cell death in cancer cells.
Eigenschaften
CAS-Nummer |
141809-39-4 |
|---|---|
Molekularformel |
C10H15NO2S |
Molekulargewicht |
213.3 g/mol |
IUPAC-Name |
4-(2-hydroxyethylamino)-1-thiophen-2-ylbutan-1-one |
InChI |
InChI=1S/C10H15NO2S/c12-7-6-11-5-1-3-9(13)10-4-2-8-14-10/h2,4,8,11-12H,1,3,5-7H2 |
InChI-Schlüssel |
XTUROKYLQLGFAQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CCCNCCO |
Kanonische SMILES |
C1=CSC(=C1)C(=O)CCCNCCO |
Andere CAS-Nummern |
141809-39-4 |
Synonyme |
1-Butanone, 4-((2-hydroxyethyl)amino)-1-(2-thienyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)



![2-[[2-[[1-[2-[[2-[[2-[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B137193.png)


![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-yl] 2,2-dimethylpropanoate](/img/structure/B137199.png)
![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)




